molecular formula C8H8BrFO B1278563 2-Bromo-1-ethoxy-4-fluorobenzene CAS No. 326-69-2

2-Bromo-1-ethoxy-4-fluorobenzene

Cat. No. B1278563
CAS RN: 326-69-2
M. Wt: 219.05 g/mol
InChI Key: IGEBFOLPVFBPNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds often involves multi-step reactions starting from substituted benzenes. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . These methods could potentially be adapted for the synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds like 1-bromo-3-fluorobenzene have been investigated using spectroscopic methods and density functional theory (DFT) calculations. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring has been discussed, and the electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been analyzed . These studies provide a foundation for understanding the molecular structure of 2-Bromo-1-ethoxy-4-fluorobenzene.

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene compounds in chemical reactions is highlighted in several studies. For example, hydroxyl radicals react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions is important for radiochemical applications, and different methods for its synthesis have been examined . These insights into the reactivity of bromo-fluorobenzene compounds can be extrapolated to predict the behavior of 2-Bromo-1-ethoxy-4-fluorobenzene in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene compounds have been studied, including their spectroscopic characteristics and thermodynamic properties. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods. The thermodynamic properties such as standard heat capacities, standard entropies, and standard enthalpy changes at different temperatures were also calculated . These studies provide valuable information on the physical and chemical properties that could be expected for 2-Bromo-1-ethoxy-4-fluorobenzene.

Scientific Research Applications

Specific Applications

  • Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : 2-Bromo-1-ethoxy-4-fluorobenzene serves as a valuable building block for the preparation of various drugs .
    • Method : It is used in the synthesis of pharmaceutical compounds through various organic reactions .
    • Results : The specific outcomes depend on the particular drug being synthesized. It has been used in the synthesis of antiviral agents, anti-inflammatory drugs, and anticancer agents .
  • Synthesis of Atypical Antipsychotic Agents

    • Field : Medicinal Chemistry
    • Application : 2-Bromo-1-ethoxy-4-fluorobenzene is used as an intermediate in the synthesis of atypical antipsychotic agents .
    • Method : The specific methods of application or experimental procedures would depend on the specific antipsychotic agent being synthesized .
    • Results : The specific results or outcomes obtained would depend on the specific antipsychotic agent being synthesized .
  • Textile Industry

    • Field : Textile Engineering
    • Application : Compounds similar to 2-Bromo-1-ethoxy-4-fluorobenzene find applications in the textile industry .
    • Method : The specific methods of application or experimental procedures would depend on the specific textile product being produced .
    • Results : The specific results or outcomes obtained would depend on the specific textile product being produced .
  • Paints and Printing

    • Field : Chemical Engineering
    • Application : Compounds similar to 2-Bromo-1-ethoxy-4-fluorobenzene are used in the production of paints and in printing .
    • Method : The specific methods of application or experimental procedures would depend on the specific paint or print product being produced .
    • Results : The specific results or outcomes obtained would depend on the specific paint or print product being produced .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : 2-Bromo-1-ethoxy-4-fluorobenzene can be used in electrophilic aromatic substitution reactions .
    • Method : The compound can undergo a two-step mechanism involving the formation of an arenium ion intermediate. The pi electrons in the benzene ring attack the electrophile, forming a sigma bond and creating a positive charge on one carbon. This forms the arenium ion, which is conjugated but not aromatic. In the second step, a base attacks a hydrogen atom, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
    • Results : The specific outcomes depend on the particular electrophile used and the conditions of the reaction .
  • Agrochemical Intermediate

    • Field : Agrochemistry
    • Application : 2-Bromo-1-ethoxy-4-fluorobenzene can be used as an intermediate in the synthesis of agrochemicals .
    • Method : The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized .
    • Results : The specific results or outcomes obtained would depend on the specific agrochemical being synthesized .

Safety And Hazards



  • Toxicity : Investigate the compound’s toxicity profile, including acute and chronic effects.

  • Handling Precautions : Researchers should follow safety protocols when working with BFB due to its reactivity and potential hazards.


Future Directions



  • Functionalization : Explore further functionalization of BFB to create novel derivatives with specific properties.

  • Applications : Investigate potential applications in materials science, pharmaceuticals, or agrochemicals.

  • Mechanistic Studies : Conduct detailed mechanistic studies to understand BFB’s behavior in different environments.


properties

IUPAC Name

2-bromo-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBFOLPVFBPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442768
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethoxy-4-fluorobenzene

CAS RN

326-69-2
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorophenol (25.8 g) in DMF (100 ml) was added K2CO3 (20.5 g) and ethyl iodide (23.2 g). The mixture was stirred for 24 h at room temperature. Water (400 ml) was added and the mixture was extracted with hexane. The organic phase was washed with water, dried, filtered over a plug of silica gel and evaporated to yield 30.1 g of 2-bromo-1-ethoxy-4-fluoro-benzene as a colorless oil. MS: 220 ([M+H]+).
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, X Xu, Y Chen, Y Qiu, X Liu, BF Liu… - European Journal of …, 2015 - Elsevier
We report the synthesis of novel, potentially hypnotic fluorine-substituted phenyl acetate derivatives. We describe the structure–activity relationship that led us to the promising derivative…
Number of citations: 4 www.sciencedirect.com

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